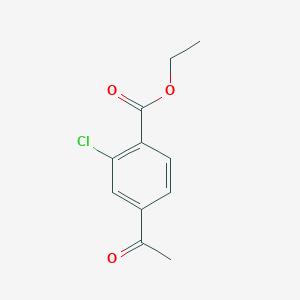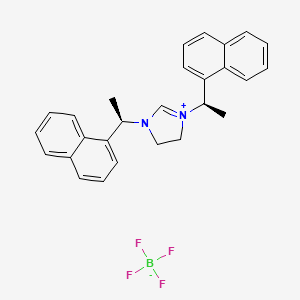
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of two naphthyl groups attached to the imidazolium core, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an imidazole derivative with an alkylating agent under controlled conditions. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Attachment of Naphthyl Groups: The naphthyl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Tetrafluoroborate Salt: The final step involves the conversion of the imidazolium compound to its tetrafluoroborate salt by reacting it with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyl groups.
Reduction: Reduced imidazolium compounds.
Substitution: Substituted imidazolium salts with different functional groups.
科学的研究の応用
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in chemical processes.
作用機序
The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The naphthyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the imidazolium core can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,3-Bis(®-1-(phenyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(®-1-(benzyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(®-1-(naphthalen-2-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is unique due to the presence of naphthyl groups at the 1 and 3 positions of the imidazolium core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific research applications.
特性
分子式 |
C27H27BF4N2 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H27N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-16,19-21H,17-18H2,1-2H3;/q+1;-1/t20-,21-;/m1./s1 |
InChIキー |
VYIDGCVFAXSDII-MUCZFFFMSA-N |
異性体SMILES |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54 |
正規SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


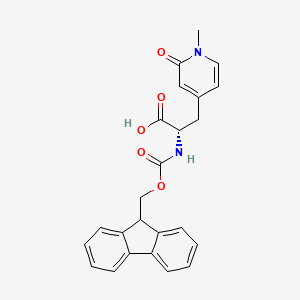
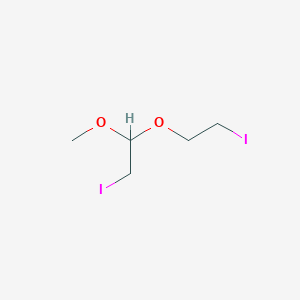


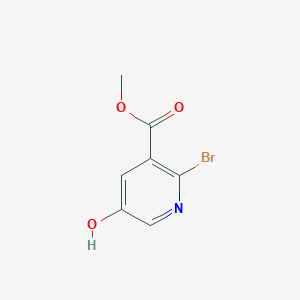
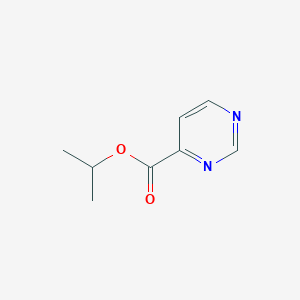

![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)



![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
